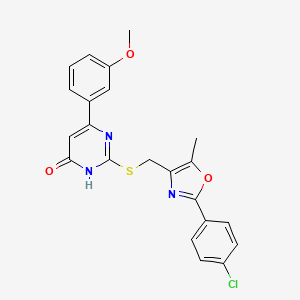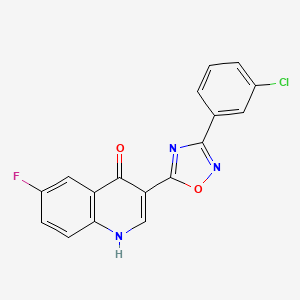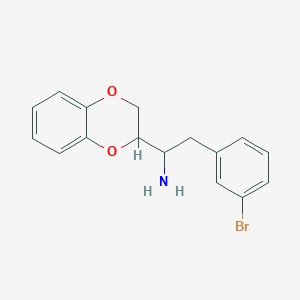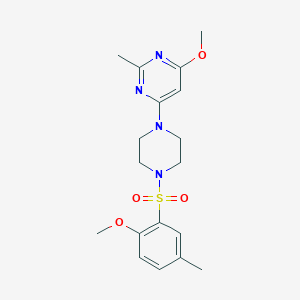
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol" is a heterocyclic molecule that appears to be related to various research studies focusing on the synthesis and characterization of pyrimidine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities, which can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a chlorothienopyrimidin compound involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similarly, thioureas were synthesized using reactions of isothiocyanate with amines in dry tetrahydrofuran . These methods suggest that the synthesis of the compound may also involve stepwise reactions including condensation and substitution processes.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides information on the crystal system and space group . Density functional theory (DFT) calculations have been used to optimize geometric bond lengths and angles, and to compare them with experimental values . These studies indicate that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can involve interactions with active methylene compounds to yield various heterocycles . The presence of substituents such as chlorophenyl and methoxyphenyl groups can influence the reactivity and the types of reactions the compound can undergo. The related literature suggests that the compound may also participate in reactions leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectroscopic methods (FT-IR, FT-Raman, NMR) and mass spectrometry . Theoretical calculations, including HOMO-LUMO energy levels and molecular electrostatic potential, provide insights into the electronic properties . The intermolecular interactions in the crystal structures have been analyzed using Hirshfeld surface analysis . These methods could be applied to determine the physical and chemical properties of the compound .
Relevant Case Studies
Several of the related compounds have been evaluated for biological activities. For example, a chlorothienopyrimidin compound exhibited marked inhibition against various human cancer cell lines . Another study reported the synthesis of thienotriazolopyrimidines as potent and selective serotonin 5-HT6 receptor antagonists . These case studies suggest that the compound may also possess biological activities worth investigating.
Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluations
- The compound is part of a broader class of chemicals synthesized for potential therapeutic applications. Related research focuses on the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, which are evaluated for their anticancer, anti-inflammatory, and analgesic properties. For instance, compounds with similar structures have been synthesized and screened for cyclooxygenase inhibition and displayed significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
- A range of pyrimidine derivatives has been synthesized and shown to possess potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Nonlinear Optical (NLO) Properties
- Studies also extend to the evaluation of nonlinear optical properties of pyrimidine derivatives, suggesting applications in the fields of medicine and nonlinear optics. The NLO activities of these compounds are compared with standard molecules, indicating their potential for optoelectronic and high-tech applications (Hussain et al., 2020).
Antimicrobial and Antifungal Activities
- Additionally, various synthesized pyrimidine and pyrazole derivatives have been evaluated for their antimicrobial and antifungal properties. This research contributes to the search for new antimicrobial agents with potential applications in treating infections (Gomha et al., 2018).
Analgesic and Anti-inflammatory Properties
- Pyrimidine derivatives have also been studied for their analgesic and anti-inflammatory properties, providing a foundation for the development of new pain management and anti-inflammatory drugs. The nature of substituents in these compounds plays a significant role in their biological activities, with some derivatives showing potent effects comparable to celecoxib (Muralidharan, James Raja, & Asha Deepti, 2019).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)14-6-8-16(23)9-7-14)12-30-22-25-18(11-20(27)26-22)15-4-3-5-17(10-15)28-2/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXQPDNWVTCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)


![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)